molecular formula C19H18ClN3O B11107085 (4Z)-4-{[(3-chlorophenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(3-chlorophenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11107085
M. Wt: 339.8 g/mol
InChI Key: BWYADCDQXYQOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-1-(3-CHLOROANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

The synthesis of 4-[(Z)-1-(3-CHLOROANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves the condensation of 3-chloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines.

Scientific Research Applications

4-[(Z)-1-(3-CHLOROANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(3-CHLOROANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrazolone derivatives and aniline-based compounds. Compared to these, 4-[(Z)-1-(3-CHLOROANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of both chloroaniline and dimethylphenyl groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H18ClN3O/c1-12-7-8-17(9-13(12)2)23-19(24)18(14(3)22-23)11-21-16-6-4-5-15(20)10-16/h4-11,22H,1-3H3

InChI Key

BWYADCDQXYQOHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.